molecular formula C11H12N2O3 B2830366 2-Cyclobutaneamidopyridine-3-carboxylic acid CAS No. 1342989-24-5

2-Cyclobutaneamidopyridine-3-carboxylic acid

Cat. No.: B2830366
CAS No.: 1342989-24-5
M. Wt: 220.228
InChI Key: OVTQHBWLYNXTHP-UHFFFAOYSA-N
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Description

2-Cyclobutaneamidopyridine-3-carboxylic Acid is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It belongs to a class of substituted cyclobutane carboxylic acid derivatives, which have been identified as key scaffolds in the development of novel therapeutic agents . The molecule features a pyridine ring substituted with a carboxylic acid group and an amide linkage to a cyclobutane moiety. This structure combines a hydrogen-bond accepting/donating pyridine-carboxylic acid group with the conformationally constrained, three-dimensional geometry of a cyclobutane ring, a feature often employed to optimize the physicochemical and pharmacological properties of drug candidates . Compounds within this structural class have been investigated for a range of biological activities. Scientific literature and patents indicate that related cyclobutane-carboxamide and pyridine-carboxylic acid derivatives have been explored for their potential antiviral properties, including applications in preparing drugs for the prevention and treatment of influenza virus-related diseases . The presence of the amide functional group is a critical structural element, and researchers should note that hydrolysis of amides, while typically requiring vigorous conditions, can be performed using aqueous acid to regenerate the parent carboxylic acid and amine . This compound is intended for research purposes as a building block or intermediate in organic synthesis and drug discovery efforts. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(cyclobutanecarbonylamino)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c14-10(7-3-1-4-7)13-9-8(11(15)16)5-2-6-12-9/h2,5-7H,1,3-4H2,(H,15,16)(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTQHBWLYNXTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutaneamidopyridine-3-carboxylic acid typically involves the following steps:

    Formation of Cyclobutanecarbonyl Chloride: Cyclobutanecarboxylic acid is reacted with thionyl chloride to form cyclobutanecarbonyl chloride.

    Amidation Reaction: The cyclobutanecarbonyl chloride is then reacted with 2-aminopyridine to form 2-(cyclobutanecarbonylamino)pyridine.

    Carboxylation: The resulting compound is then carboxylated at the 3-position of the pyridine ring to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutaneamidopyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives, such as the corresponding alcohol.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that derivatives of 2-pyridone-3-carboxylic acids, which include the cyclobutane structure, exhibit promising antimicrobial activity. The 2-pyridone core is crucial for the synthesis of various bioactive compounds that target different bacterial strains, including Gram-positive and Gram-negative bacteria. Compounds with this scaffold have been reported to possess anti-Alzheimer, anti-inflammatory, and antifungal properties .

Drug Discovery
Cyclobutane derivatives are being investigated as potential scaffolds for drug development. Their unique ring structure allows for the creation of small molecule integrin antagonists, which have applications in treating various diseases, including cancer. The metabolic stability of cyclobutane-containing compounds enhances their viability as drug candidates . For instance, studies have shown that cyclobutane-based compounds can effectively inhibit αvβ3 integrin, a target in cancer therapy .

Polymer Chemistry

Synthesis of Novel Polymers
The unique chemical properties of 2-cyclobutaneamidopyridine-3-carboxylic acid enable its use as a building block in polymer synthesis. Cyclobutane-1,3-diacid has been utilized to create poly-α-truxillates through condensation reactions with various diols. These polymers demonstrate excellent thermal stability and can be tailored for specific applications in materials science .

Material Stability
Polymers derived from cyclobutane structures are noted for their stability under harsh conditions, making them suitable for applications in environments that require durable materials. This stability is attributed to the cyclobutane ring's ability to withstand both acidic and basic conditions .

Case Study 1: Antimicrobial Activity

A library of functionalized 2-pyridone-3-carboxylic acids was synthesized and tested against multiple bacterial strains. The results showed that certain derivatives exhibited IC50 values less than 1 μM, indicating potent antimicrobial activity. This study highlights the potential of cyclobutane derivatives in developing new antibacterial agents .

Case Study 2: Integrin Antagonists

In a study focused on cyclobutane-based integrin antagonists, researchers synthesized several compounds with varying side chains. The findings demonstrated that these compounds could effectively inhibit melanoma cell adhesion through αvβ3 integrin pathways. This research underscores the therapeutic potential of cyclobutane scaffolds in oncology .

Case Study 3: Polymer Development

Research into cyclobutane-1,3-diacid led to the formation of new polymers with desirable mechanical properties. These polymers were characterized using techniques such as NMR and FT-IR spectroscopy, confirming their structural integrity and potential applications in coatings and composites .

Summary of Key Findings

Application AreaKey Findings
Medicinal ChemistryAntimicrobial activity against Gram-positive and Gram-negative bacteria; potential anti-cancer agents through integrin inhibition .
Polymer ChemistryDevelopment of stable polymers from cyclobutane derivatives; suitable for harsh environmental conditions .
Drug DiscoveryCyclobutane derivatives show promise as drug candidates due to metabolic stability and biological activity .

Mechanism of Action

The mechanism of action of 2-Cyclobutaneamidopyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Molecular Features

The following table summarizes key structural differences and similarities between 2-cyclobutaneamidopyridine-3-carboxylic acid and selected analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Structural Features
This compound C₉H₇NO₂ 161.16 Cyclobutane amide (2), COOH (3) Pyridine core, amide-carboxylic acid
2-Bromopyridine-3-carboxylic acid C₆H₄BrNO₂ 202.01 Br (2), COOH (3) Pyridine core, halogen-carboxylic acid
6-Cyanopyridine-2-carboxylic acid C₇H₄N₂O₂ 148.12 CN (6), COOH (2) Pyridine core, cyano-carboxylic acid
8-Bromo-4-chloro-2-cyclopropylquinoline C₁₂H₁₀BrClN 299.57 Br (8), Cl (4), cyclopropyl (2) Quinoline core, halogen-cyclopropyl

Key Observations :

  • Pyridine vs.
  • Functional Groups: The cyclobutane amide in the target compound introduces conformational rigidity, whereas bromine or cyano substituents in analogs alter electronic properties (e.g., electron-withdrawing effects) .

Physical Properties and Availability

Compound Name Availability (CymitQuimica) Price (250 mg) Stability Notes
This compound Discontinued (limited stock) 500.00 € Sensitive to moisture
8-Bromo-4-chloro-2-cyclopropylquinoline Available (50–500 mg) 550.00 € (50 mg) Requires inert storage

Pricing Insight: The quinoline derivative is significantly more expensive per milligram (11.00 €/mg for 50 mg) compared to the target compound (2.00 €/mg for 250 mg), reflecting synthetic complexity .

Biological Activity

2-Cyclobutaneamidopyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, synthesizing existing research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound features a cyclobutane ring fused with a pyridine and a carboxylic acid functional group. This unique structure may contribute to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The presence of the cyclobutane moiety enhances its binding affinity, potentially leading to modulation of various physiological processes.

Key Mechanisms Include:

  • Receptor Binding : The compound may act as a ligand for specific receptors, influencing signaling pathways.
  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, affecting cellular functions.

Biological Activity

Research has demonstrated various biological activities associated with this compound, including:

  • Anticancer Activity : Studies indicate that derivatives of cyclobutane compounds can act as integrin antagonists, which are crucial in cancer cell adhesion and metastasis. For instance, compounds with similar structures have shown IC50 values below 1 μM in inhibiting αvβ3 integrin, suggesting strong anticancer potential .
  • Antimicrobial Properties : Certain derivatives exhibit antibacterial and antifungal activities, making them candidates for further development in treating infections .
  • Anti-inflammatory Effects : Some studies suggest that the compound may possess anti-inflammatory properties, although specific mechanisms remain to be fully elucidated.

Case Studies

  • Integrin Antagonist Development :
    • A study focused on the synthesis of cyclobutane-based integrin antagonists reported promising results with compounds showing effective inhibition of cell adhesion and invasion in melanoma cells. This highlights the potential of this compound in cancer therapeutics .
  • Synthesis and Biological Evaluation :
    • Another research effort synthesized various cyclobutanecarboxylic acids and evaluated their biological activities. The results indicated that modifications in side chains significantly influenced the efficacy against different biological targets .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (μM)Reference
Cyclobutylamine DerivativeIntegrin Antagonist<1
This compoundAntimicrobialTBD
Cyclobutyl DerivativeAnti-inflammatoryTBD

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential areas include:

  • Structure-Activity Relationship Studies : Investigating how variations in chemical structure impact biological activity.
  • In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its biological effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-cyclobutaneamidopyridine-3-carboxylic acid, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves coupling cyclobutane derivatives with pyridine-3-carboxylic acid precursors. Key steps include:

  • Amide bond formation : Use coupling agents like EDC/HOBt or DCC in anhydrous DMF to minimize side reactions .
  • Purification : Employ gradient HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to isolate the product. Yields can be improved by controlling temperature (0–4°C during coupling) and stoichiometric ratios (1:1.2 for amine:carboxylic acid) .
    • Data Reference : Building Blocks Catalog (Enamine Ltd.) highlights analogous cyclobutane-carboxylic acid syntheses with >95% purity after optimization .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer :

  • NMR spectroscopy : Compare ¹H/¹³C NMR spectra with computational predictions (e.g., density functional theory) to confirm cyclobutane ring geometry and amide bond orientation .
  • X-ray crystallography : Resolve crystal structures to verify spatial arrangement, as demonstrated for related pyridine-carboxylic acid derivatives .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Batch variability analysis : Compare purity (via LC-MS) and stereochemical consistency (via chiral HPLC) across studies. For example, discrepancies in enzyme inhibition assays may arise from residual solvents (e.g., DMSO) affecting binding kinetics .
  • Dose-response reevaluation : Use standardized assays (e.g., fluorescence polarization) with controlled pH (7.4 PBS) and temperature (25°C) to minimize confounding variables .

Q. How does the compound’s stability under varying pH conditions impact its applicability in cellular assays?

  • Methodological Answer :

  • Accelerated stability studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via UV-Vis (λ = 260 nm) and LC-MS.
  • Bioactivity correlation : Compare pre- and post-incubation IC₅₀ values in cell viability assays. Instability at pH < 5 suggests limited utility in lysosomal-targeted studies .

Q. What computational models predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina with PyRx to simulate binding to ATP-binding pockets (PDB IDs: 1ATP, 3QKK). Adjust force fields (AMBER99SB) to account for cyclobutane ring strain .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding mode persistence. Validate with experimental SPR data (KD < 10 μM threshold) .

Methodological Considerations

Q. How should researchers handle discrepancies between in silico predictions and experimental solubility data?

  • Answer :

  • Solvent screening : Test DMSO, EtOH, and aqueous buffers (e.g., PBS) with co-solvents (5% PEG-400) to enhance solubility.
  • QSAR refinement : Update computational models using experimental logP and Hansen solubility parameters. For example, cyclobutane’s rigidity may reduce aqueous solubility compared to cyclohexane analogs .

Q. What analytical techniques are critical for detecting byproducts in scaled-up syntheses?

  • Answer :

  • High-resolution mass spectrometry (HRMS) : Identify impurities with mass errors < 2 ppm.
  • 2D-NMR (COSY, HSQC) : Trace byproducts to incomplete amidation or ring-opening reactions .

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